molecular formula C74H115N21O17 B10772098 Yggflrrqfkvvt

Yggflrrqfkvvt

Cat. No.: B10772098
M. Wt: 1570.8 g/mol
InChI Key: AGTSSZRZBSNTGQ-CALFBKFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yggflrrqfkvvt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure, and deprotection reagents like trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Yggflrrqfkvvt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized peptides with modified side chains, while reduction may result in reduced peptides with altered functional groups .

Scientific Research Applications

Yggflrrqfkvvt has a wide range of scientific research applications:

Mechanism of Action

Yggflrrqfkvvt exerts its effects by binding to the kappa opioid receptor, a G-protein-coupled receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These molecular events contribute to the compound’s analgesic and stress-modulating effects .

Comparison with Similar Compounds

Similar Compounds

    Dynorphin A: Another opioid peptide with a similar sequence but differing in its amino acid composition and length.

    Leu-enkephalin: A shorter opioid peptide with distinct physiological effects.

    Beta-endorphin: A longer peptide with broader opioid activity.

Uniqueness

Yggflrrqfkvvt is unique due to its specific sequence and high affinity for the kappa opioid receptor. Its potent opioid activity and distinct physiological roles set it apart from other similar compounds .

Properties

Molecular Formula

C74H115N21O17

Molecular Weight

1570.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1

InChI Key

AGTSSZRZBSNTGQ-CALFBKFISA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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